(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

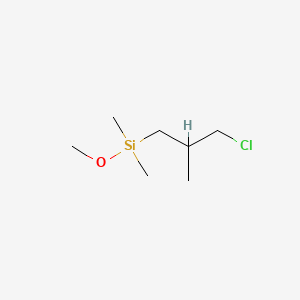

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a versatile organosilicon compound with the molecular formula C7H17ClOSi. It is commonly used in organic synthesis and material science due to its unique chemical properties. This compound features a silicon atom bonded to two methyl groups, a methoxy group, and a 3-chloro-2-methylpropyl group, making it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane typically involves the reaction of 3-chloro-2-methylpropyl chloride with methoxydimethylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation under reduced pressure to obtain a high-purity compound .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, the methoxy group can be hydrolyzed to form silanols.

Oxidation: The compound can be oxidized to form silanols or siloxanes under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as (3-amino-2-methylpropyl)(methoxy)dimethylsilane or (3-mercapto-2-methylpropyl)(methoxy)dimethylsilane can be formed.

Hydrolysis Products: Silanols and siloxanes.

Oxidation Products: Silanols and siloxanes.

Wissenschaftliche Forschungsanwendungen

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is widely used in scientific research due to its reactivity and versatility:

Chemistry: It serves as a building block in the synthesis of more complex organosilicon compounds.

Biology: It is used in the modification of biomolecules for enhanced stability and functionality.

Medicine: The compound is explored for drug delivery systems and as a precursor for bioactive silanes.

Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane involves the reactivity of the silicon atom and the functional groups attached to it. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon, making it a versatile intermediate in various chemical reactions. The chlorine atom and methoxy group provide sites for nucleophilic substitution and hydrolysis, respectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3-Chloro-2-methylpropyl)dimethylchlorosilane

- (3-Chloro-2-methylpropyl)dimethylethoxysilane

- (3-Chloro-2-methylpropyl)trimethoxysilane

Uniqueness

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is unique due to the presence of both a methoxy group and a 3-chloro-2-methylpropyl group. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various organosilicon compounds.

Biologische Aktivität

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is an organosilicon compound with potential applications in various fields, including materials science and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications. This article reviews the available literature on the biological effects of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure

The chemical formula for this compound can be represented as follows:

The structure consists of a chlorinated alkyl chain attached to a dimethylsilane group, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

Research into the biological activity of this compound suggests several potential mechanisms:

- Cell Membrane Interaction : The silane group can interact with lipid membranes, potentially altering membrane fluidity and permeability.

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, suggesting that this compound may also exhibit inhibitory effects on specific biological pathways.

- Reactive Oxygen Species (ROS) Generation : Some organosilicon compounds are known to induce oxidative stress, which can lead to cellular damage.

Toxicity Profile

The toxicity of this compound has not been extensively documented; however, related chlorinated compounds often exhibit cytotoxic effects. Studies indicate that exposure to chlorinated organics can lead to:

- Cytotoxicity : Induction of apoptosis in various cell lines.

- Genotoxicity : Potential DNA damage as observed in assays using mammalian cells.

A summary of toxicity data is presented in Table 1.

| Endpoint | Observation | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis | |

| Genotoxicity | DNA damage in mammalian cells | |

| Environmental Impact | Potential bioaccumulation |

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Study on Silane Compounds : A study demonstrated that silane compounds could disrupt cellular signaling pathways by modifying membrane properties, leading to altered cell proliferation rates .

- Chlorinated Compounds and Cytotoxicity : Research on chlorinated organics revealed significant cytotoxic effects across multiple cell lines, indicating a need for careful evaluation of similar compounds .

- Environmental Studies : Investigations into the environmental impact of silanes have shown that they can persist in ecosystems and affect microbial communities, raising concerns about their long-term ecological effects .

Eigenschaften

IUPAC Name |

(3-chloro-2-methylpropyl)-methoxy-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClOSi/c1-7(5-8)6-10(3,4)9-2/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFZYFOFQNBVIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](C)(C)OC)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697736 |

Source

|

| Record name | (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18244-08-1 |

Source

|

| Record name | (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.